molecular formula C17H20N2O B11652484 4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol

4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol

Cat. No.: B11652484
M. Wt: 268.35 g/mol
InChI Key: CTGUHJWZWPATNB-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol is a chemical compound with the molecular formula C17H20N2O and a molecular weight of 268.35 g/mol . This compound is known for its unique structure, which includes a phenol group and an imine linkage, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 4-aminophenol. The reaction is usually carried out in a solvent such as methanol at room temperature, resulting in the formation of the imine linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the imine linkage can interact with nucleophiles. These interactions can affect biological pathways and enzyme activities, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol
  • (E)-2-[(3-bromophenyl)imino]methyl-5-(diethylamino)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-diethylbenzeneamine

Uniqueness

This compound is unique due to its specific combination of a phenol group and an imine linkage, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it valuable for specific applications .

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

4-[[4-(diethylamino)phenyl]iminomethyl]phenol

InChI

InChI=1S/C17H20N2O/c1-3-19(4-2)16-9-7-15(8-10-16)18-13-14-5-11-17(20)12-6-14/h5-13,20H,3-4H2,1-2H3

InChI Key

CTGUHJWZWPATNB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)O

Origin of Product

United States

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